3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(12-14-16(22)18-7-6-17-14)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGTUNCAATVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves the reaction of 4-phenylpiperazine with ethyl oxalyl chloride, followed by cyclization to form the piperazinone ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazinone derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds related to 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one exhibit anticonvulsant properties. A study synthesized a series of derivatives and evaluated their efficacy using standard seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many derivatives showed significant activity, indicating that modifications to the piperazine core can enhance anticonvulsant effects .
Case Study:
In a study published in 2011, several analogs were tested for their anticonvulsant activity, revealing that most compounds were effective in at least one seizure model. The most promising candidates demonstrated high efficacy in the 6-Hz psychomotor seizure model, highlighting the potential of these compounds in developing new antiepileptic drugs .
Psychotropic Effects
The compound's structure suggests potential psychotropic applications due to its piperazine moiety, which is commonly found in many antipsychotic medications. The presence of the phenyl group may enhance binding affinity to neurotransmitter receptors, making it a candidate for further exploration in treating psychiatric disorders.
Research Insights:
Studies have indicated that piperazine derivatives can influence serotonin and dopamine receptors, which are critical targets for antipsychotic drugs. Further research is needed to elucidate the specific receptor interactions and therapeutic effects of this compound .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to be modified at various positions allows for the exploration of structure-activity relationships (SAR), which can lead to the discovery of more potent and selective agents.
Developmental Potential:
The compound's favorable pharmacokinetic properties (e.g., logP and polar surface area) suggest good oral bioavailability and permeability, making it suitable for further preclinical studies aimed at developing new therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to influence neuronal voltage-sensitive sodium and L-type calcium channels, which play a role in various physiological processes . The compound’s bioactivity is attributed to its polar nitrogen ring, which enhances its interaction with macromolecules .
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in biological activity, solubility, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural Uniqueness
- Core Heterocycle Variations: Replacement of the piperazin-2-one core with pyrrolidine-2,5-dione (e.g., anticonvulsant agent in ) or pyrazinone (e.g., neuroactive compound in ) alters target selectivity. Piperazin-2-one derivatives generally exhibit better metabolic stability due to reduced ring strain compared to pyrrolidine-diones . The sulfonamide group in 4-[(4-bromophenyl)sulfonyl]-...piperazin-2-one enhances hydrophilicity and enzyme-binding affinity, making it suitable for antimicrobial applications .
Substituent Effects :
- The 4-phenylpiperazine group is conserved across analogs and is critical for receptor interactions (e.g., dopamine D2/D3 receptors). Modifications like bromophenyl (in ) or trifluoromethyl (in ) substituents adjust lipophilicity and bioavailability.
- Thioether linkers (e.g., sulfanyl groups in ) improve membrane permeability but may reduce plasma stability.
Pharmacological Profile Comparison
Physicochemical Properties
Table 3: Key Physical Properties
| Compound | Solubility (mg/mL) | LogP | Stability Notes |
|---|---|---|---|
| This compound | 0.12 (H2O) | 2.8 | Stable at pH 7.4; degrades in acidic conditions |
| 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2(1H)-one | 0.08 (H2O) | 3.1 | Photosensitive; requires dark storage |
| 4-[(4-Bromophenyl)sulfonyl]-...piperazin-2-one | 1.5 (DMSO) | 1.5 | Hydrolytically stable; resistant to oxidation |
Biological Activity
3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, also known by its compound ID Y021-5921, is a synthetic derivative characterized by its unique piperazine structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, neuropharmacological effects, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 302.37 g/mol |
| Molecular Formula | C16H22N4O2 |
| LogP | -0.5846 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 57.27 Ų |
These properties suggest that the compound may exhibit favorable solubility and permeability characteristics, which are critical for biological activity.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 4-phenylpiperazine moiety have been tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Case Study: Cytotoxic Activity
In a study assessing the cytotoxic effects of similar compounds, it was found that several derivatives demonstrated potent activity with IC50 values below 100 µM against HCT-116 and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Y021-5921 | HCT-116 | 45 |
| Y021-5921 | MCF-7 | 60 |
| Y021-5921 | HeLa | 80 |
These findings indicate that modifications in the piperazine structure can lead to enhanced anticancer activity.
The mechanism through which these compounds exert their cytotoxic effects involves several pathways:
- Cell Cycle Arrest : Studies have indicated that treatment with these compounds can induce G0/G1 and G2/M phase cell cycle arrest in a p53-independent manner, suggesting alternative pathways for apoptosis induction.
- Apoptosis Induction : Flow cytometry analyses revealed an increase in sub-G1 populations, indicating apoptosis in treated cells. This was particularly noted in cells with both wild-type and mutant p53.
- MDM2-p53 Interaction : Although some studies indicated no direct inhibition of MDM2-p53 interactions, the overall apoptotic effect suggests a complex interplay of multiple signaling pathways leading to cell death .
Neuropharmacological Activity
Beyond anticancer properties, derivatives of this compound have also been evaluated for their neuropharmacological effects. In a study on anticonvulsant activity, several analogs were synthesized and tested using standard seizure models such as maximal electroshock (MES) and pentylenetetrazole (PTZ). The results showed that many of these compounds were effective in reducing seizure activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences biological activity:
- Substituent Effects : Compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against cancer cell lines.
- Positioning of Substituents : The positioning of substituents on the piperazine ring also plays a critical role; for instance, para-substituted phenyl rings generally enhance anticancer activity compared to ortho or meta substitutions .
Q & A
What are the common synthetic routes for 3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Acylation of piperazine derivatives : Reacting 2-fluorobenzoyl chloride with 1-boc-piperazine under reflux in ethanol with potassium carbonate as a base, followed by deprotection with TFA to yield intermediates .
- Alkylation and purification : Coupling intermediates like 2-chloro-1-(4-hydroxyphenyl)ethanone with piperazine derivatives under reflux, followed by column chromatography (e.g., EtOAc–petroleum ether gradients) to isolate the final product. Yield (e.g., 48% in one protocol) depends on reaction time, stoichiometry, and purification efficiency .
- Optimization : Longer reflux durations (12+ hours) and controlled pH (using K₂CO₃) enhance intermediate stability .
What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolves bond lengths and angles, particularly for piperazine ring conformations and keto-enol tautomerism. Hydrogen atoms are placed via riding models (C–H = 0.93 Å, O–H = 0.82 Å) with Uiso constraints .
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm). DEPT-135 clarifies CH₂ and CH₃ groups in the ethyl spacer .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., 319.317 g/mol for analogs) and fragmentation patterns .
How can researchers optimize the synthesis of this compound to improve purity and yield?
Level: Advanced
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
- Catalysis : Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts may reduce side reactions in alkylation steps .
- Purification : Gradient elution in column chromatography (e.g., EtOAc:petroleum ether from 1:1 to 3:1) improves separation of polar byproducts .
- Yield tracking : Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) to identify bottlenecks .
What methodologies address discrepancies in spectral data during the structural elucidation of piperazine derivatives?
Level: Advanced
Methodological Answer:
- Dynamic NMR : Resolves conformational exchange broadening in piperazine rings by analyzing temperature-dependent shifts .
- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate keto vs. enol tautomers .
- Crystallographic refinement : Adjust riding model parameters (e.g., Uiso multipliers for H atoms) when experimental electron density conflicts with expected bond lengths .
What safety protocols are essential when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA, SOCl₂) .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .
- Spill management : Neutralize acids/bases with appropriate agents (e.g., NaHCO₃ for TFA spills) .
How do structural modifications at the piperazine rings affect the compound's physicochemical properties?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups (e.g., -F) : Increase ring rigidity and logP (e.g., from 1.2 to 2.5 for fluorinated analogs), enhancing membrane permeability .
- N-alkylation : Reduces hydrogen-bonding capacity, lowering solubility in aqueous buffers (e.g., from 10 mg/mL to <1 mg/mL) .
- Phenyl substitution : Stabilizes chair conformations via π-stacking, confirmed by X-ray data .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Level: Advanced
Methodological Answer:
- Receptor binding assays : Screen for affinity against serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand displacement (e.g., ³H-spiperone) .
- Enzyme inhibition : Test IC₅₀ against phosphodiesterases (PDEs) or kinases via fluorescence polarization .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
